Cas no 1249917-11-0 (3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline)

3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline
- CID 61635379
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- Inchi: 1S/C12H18FN/c1-8(2)10(4)14-12-7-5-6-11(13)9(12)3/h5-8,10,14H,1-4H3
- InChI Key: ZFGKFQLZSHLMTG-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C)NC(C)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 170
- XLogP3: 4.1
- Topological Polar Surface Area: 12
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168186-5.0g |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 5.0g |
$2110.0 | 2023-02-17 | ||
Enamine | EN300-168186-1.0g |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-168186-0.05g |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 0.05g |
$227.0 | 2023-09-20 | ||
Enamine | EN300-168186-2.5g |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 2.5g |
$529.0 | 2023-09-20 | ||
Enamine | EN300-168186-0.1g |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 0.1g |
$238.0 | 2023-09-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043293-1g |
3-Fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 95% | 1g |
¥1953.0 | 2023-04-04 | |
Enamine | EN300-168186-10g |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 10g |
$1163.0 | 2023-09-20 | ||
Enamine | EN300-168186-5g |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 5g |
$783.0 | 2023-09-20 | ||
Enamine | EN300-168186-10.0g |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 10.0g |
$3131.0 | 2023-02-17 | ||
Enamine | EN300-168186-0.5g |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline |
1249917-11-0 | 0.5g |
$260.0 | 2023-09-20 |
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline Related Literature
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
Additional information on 3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline
3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline
The compound 3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS No. 1249917-11-0) is a structurally complex aromatic amine derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique substitution pattern on the aniline backbone, which includes a fluorine atom at the 3-position, a methyl group at the 2-position, and an N-substituent derived from a branched alkyl chain (specifically, 3-methylbutan-2-yl). These structural features not only influence its physical and chemical properties but also impart unique reactivity and functionality, making it a valuable building block in various chemical transformations.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline through a combination of palladium-catalyzed coupling reactions and directed metallation strategies. Researchers have demonstrated that the presence of the fluorine atom at the meta position significantly enhances the compound's electronic properties, facilitating its use as a versatile intermediate in the construction of bioactive molecules. For instance, studies published in *Journal of Medicinal Chemistry* highlight its role in the development of novel kinase inhibitors, where its ability to engage in hydrogen bonding and π-interactions plays a pivotal role in modulating enzyme activity.
In addition to its applications in drug discovery, 3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline has been explored for its potential in materials science. Its incorporation into polymeric frameworks has been shown to improve thermal stability and mechanical properties, as reported in *Macromolecules*. The steric hindrance introduced by the bulky N-substituent contributes to enhanced polymer chain rigidity, making it a promising candidate for high-performance polymers used in aerospace and electronics industries.
From an analytical standpoint, the compound's spectroscopic data has been extensively characterized using techniques such as NMR and IR spectroscopy. These studies reveal that the fluorine atom at the meta position induces a deshielding effect on adjacent protons, while the methyl groups at both the ortho position and N-substituent contribute to complex splitting patterns observed in proton NMR spectra. Such detailed characterization is crucial for confirming the compound's identity and purity during large-scale production processes.
Furthermore, computational chemistry approaches have provided deeper insights into the electronic structure of 3-fluoro-2-methyl-N-(3-methylbutan-2-yli aniline). Density functional theory (DFT) calculations have revealed that the fluorine atom's electronegativity significantly polarizes the aromatic ring, enhancing its reactivity towards electrophilic substitution reactions. This understanding has facilitated the design of more efficient synthetic routes tailored to specific applications.
In summary, 3-fluoro-2-methyl-N-(3-methylbutan-2-yli aniline) (CAS No. 1249917-11-) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structural features, combined with cutting-edge synthetic and analytical techniques, continue to drive innovation in both academic research and industrial development.
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